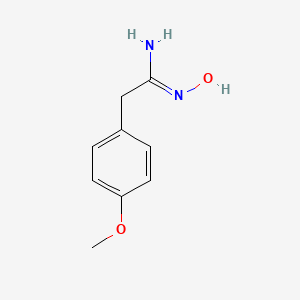

n'-hydroxy-2-(4-methoxyphenyl)ethanimidamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-8-4-2-7(3-5-8)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIACLRIKXICINP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40989764 | |

| Record name | N-Hydroxy(4-methoxyphenyl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40989764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6965-38-4 | |

| Record name | N-Hydroxy(4-methoxyphenyl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40989764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

pKa values and ionization constants of 4-methoxy substituted amidoximes

An In-Depth Technical Guide to the pKa and Ionization Constants of 4-Methoxy Substituted Amidoximes

Abstract

The amidoxime functional group is of paramount importance in medicinal chemistry and materials science, frequently employed as a bioisosteric replacement for carboxylic acids and as a potent nitric oxide (NO) donor.[1] The ionization behavior of amidoximes, quantified by their pKa values, is a critical determinant of their pharmacokinetic and pharmacodynamic profiles, influencing properties such as solubility, membrane permeability, and receptor binding. This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for determining the pKa values of amidoximes bearing a 4-methoxy substituent. We delve into the electronic effects of the methoxy group, detail robust experimental protocols for potentiometric and spectrophotometric titrations, and outline modern computational approaches for pKa prediction. This document is intended for researchers, scientists, and drug development professionals seeking to understand and accurately characterize the acid-base properties of this vital class of compounds.

Introduction: The Significance of Amidoximes and Their Ionization

Amidoximes are a class of organic compounds characterized by the functional group RC(NH₂)=NOH. They exist in tautomeric equilibrium with their zwitterionic aminonitrone form, a structural feature that contributes to their unique chemical properties.[1] In the field of drug discovery, amidoximes are recognized for their role in modulating biological activity. They can act as prodrugs that are metabolized to active amidine or nitrile compounds and are notable for their ability to release nitric oxide (NO) upon oxidation by enzymes like cytochrome P450.[1]

The ionization constant (pKa) is a fundamental physicochemical parameter that dictates the degree of ionization of a molecule at a given pH.[2] For a drug candidate, the pKa value profoundly impacts its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2] However, the literature often presents a wide and conflicting range of pKa values for the amidoxime group, necessitating robust and standardized methods for their determination.[3][4][5][6][7]

This guide focuses specifically on amidoximes substituted with a 4-methoxy group on an aromatic ring. The 4-methoxy (or para-methoxy) group is a common substituent in medicinal chemistry, known for its strong electron-donating effect through resonance, which significantly modulates the acidity and basicity of the core functional group. A precise understanding of this electronic influence is crucial for rational drug design.

Theoretical Framework: Acidity, Basicity, and the 4-Methoxy Effect

The amidoxime functional group is amphoteric, meaning it can act as both an acid and a base.

-

Acidity : The hydroxyl (-OH) proton is acidic and can be lost to form an amidoximate anion. The pKa for this process is typically referred to as pKa₁

-

Basicity : The amino (-NH₂) group is basic and can be protonated, most commonly at the nitrogen atom of the oxime, to form a cation. The pKa of the conjugate acid is referred to as pKa₂.

The electronic nature of substituents on the R group dramatically influences these pKa values. The 4-methoxy group exerts two opposing electronic effects:

-

Inductive Effect (-I) : The oxygen atom is more electronegative than carbon, leading to a weak electron-withdrawing effect through the sigma bond framework.

-

Resonance Effect (+R or +M) : The lone pairs on the oxygen atom can delocalize into the aromatic ring, a powerful electron-donating effect.

For a substituent at the para position, the resonance effect typically dominates. This net electron-donating character increases the electron density on the amidoxime functional group. Consequently, compared to an unsubstituted benzamidoxime, the 4-methoxy group is expected to:

-

Decrease Acidity (Increase pKa₁) : By donating electron density, it destabilizes the resulting negative charge on the oxygen of the amidoximate anion, making the proton less likely to dissociate.

-

Increase Basicity (Increase pKa₂) : The increased electron density on the nitrogen atom makes it more available for protonation, strengthening the base.

Experimental Determination of pKa Values

Accurate pKa determination relies on precise and validated experimental methods. Potentiometric and UV-Vis spectrophotometric titrations are the most common and reliable techniques.[8][9]

Potentiometric Titration

Principle: This is considered a gold-standard method.[10] It involves the gradual addition of a standardized titrant (a strong acid or base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[9][11] The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal (pH = pKa).[11]

Detailed Protocol:

-

Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) to ensure accurate pH measurements.[11]

-

Solution Preparation:

-

Prepare a standardized titrant solution (e.g., 0.1 M HCl and 0.1 M NaOH).

-

Prepare a background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[11]

-

Accurately weigh and dissolve the 4-methoxy substituted amidoxime in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1 mM).[9]

-

-

Titration Procedure:

-

Place a known volume of the analyte solution into a thermostatted titration vessel equipped with a magnetic stirrer.

-

Immerse the calibrated pH electrode and the titrant delivery tube into the solution.

-

Purge the solution with an inert gas like nitrogen or argon for 10-15 minutes before and during the titration to eliminate dissolved CO₂, which can interfere with the measurement.[9]

-

To determine both pKa values, first, titrate the solution with 0.1 M HCl to a low pH (e.g., pH 2) to fully protonate the compound.

-

Subsequently, titrate the acidified solution with 0.1 M NaOH, adding small, precise increments of the titrant.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peaks in the first derivative plot correspond to the equivalence points.

-

The pKa value is the pH at the half-volume point between two equivalence points or at the half-equivalence point for a single ionization.[11]

-

Workflow Visualization:

Caption: Workflow for pKa determination via potentiometric titration.

UV-Vis Spectrophotometric Titration

Principle: This method is applicable when the analyte possesses a chromophore close to the ionization center, causing the protonated and deprotonated forms of the molecule to have different UV-Vis absorption spectra.[8] By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of the two species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.[2]

Detailed Protocol:

-

Wavelength Selection:

-

Dissolve the 4-methoxy substituted amidoxime in a highly acidic buffer (e.g., pH 1-2) to obtain the fully protonated species and record its UV-Vis spectrum.

-

Dissolve the compound in a highly basic buffer (e.g., pH 12-13) to obtain the fully deprotonated species and record its spectrum.

-

Identify one or more analytical wavelengths where the difference in absorbance between the acidic and basic forms is maximal.[8]

-

-

Solution Preparation:

-

Prepare a series of buffer solutions with known pH values, typically spanning a range of at least 3 pH units centered around the estimated pKa.

-

Prepare a stock solution of the analyte at a known concentration.

-

-

Measurement Procedure:

-

For each buffer solution, add a precise aliquot of the analyte stock solution to a cuvette, ensuring the final concentration is constant across all samples.

-

Measure the absorbance of each solution at the pre-determined analytical wavelength(s).

-

-

Data Analysis:

-

Plot the measured absorbance versus pH. The resulting plot will be a sigmoidal curve.

-

The pKa is the pH value at the inflection point of this curve.

-

Alternatively, the pKa can be calculated for each pH point using the following equation[2]: pKa = pH + log [ (A - Aᵢ) / (Aₘ - A) ] Where A is the absorbance at a given pH, Aᵢ is the absorbance of the ionized (basic) form, and Aₘ is the absorbance of the molecular (acidic) form.

-

Workflow Visualization:

Caption: Workflow for pKa determination via UV-Vis spectrophotometry.

Computational Prediction of pKa Values

Computational chemistry offers a powerful, non-empirical approach to predict pKa values, providing insights that complement experimental data.[12][13] These methods are particularly useful for screening large libraries of compounds or for studying molecules that are difficult to synthesize or handle.

Principle: The most common approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. The pKa is then derived from the relationship: pKa = ΔG / (2.303 RT). Accurate calculations require a high-level quantum mechanical method to describe the electronic structure of the molecule and a sophisticated solvation model to account for the effects of the aqueous environment.[3][4][5][7]

General Methodology:

-

Geometry Optimization: The 3D structures of both the protonated (acid) and deprotonated (conjugate base) forms of the amidoxime are optimized using a quantum mechanical method, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).[3][4][5][7]

-

Energy Calculation: The absolute energies of the optimized structures are calculated in both the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., SMD or PCM/COSMO).[3][4][5][7][14]

-

Thermodynamic Cycle: A thermodynamic cycle (the direct method) is used to calculate the free energy of the reaction in solution. This requires the gas-phase free energy change, the solvation free energies of all species, and an experimental value for the solvation free energy of the proton.

-

Isodesmic Reaction Scheme: An alternative and often more accurate approach is the isodesmic reaction method.[15] This involves calculating the free energy change for a reaction that includes a reference compound with a known experimental pKa. This method benefits from the cancellation of systematic errors in the calculation.[14]

-

pKa Calculation: The final pKa is calculated from the computed free energy change.

Workflow Visualization:

Caption: A generalized workflow for computational pKa prediction.

Data Summary and Interpretation

While specific, experimentally verified pKa data for a wide range of 4-methoxy substituted amidoximes is not consolidated in a single source, we can analyze the expected trends based on the principles discussed. The table below presents data for the parent benzamidoxime and illustrates the predicted effect of the 4-methoxy substituent.

| Compound | Substituent | Expected Effect on pKa₁ (Acidity) | Expected Effect on pKa₂ (Basicity) |

| Benzamidoxime | -H (Reference) | Baseline | Baseline |

| 4-Methoxybenzamidoxime | -OCH₃ (para) | Increase (Less Acidic) | Increase (More Basic) |

Interpretation: The electron-donating resonance of the 4-methoxy group is the dominant electronic factor.

-

For the acidic dissociation (pKa₁), the methoxy group pushes electron density towards the amidoxime, which destabilizes the resulting amidoximate anion. A less stable conjugate base corresponds to a weaker acid, thus the pKa₁ value is expected to be higher than that of benzamidoxime.

-

For the basic protonation (pKa₂), the increased electron density on the oxime nitrogen makes it a more favorable site for protonation. This enhanced basicity results in a higher pKa₂ value for the conjugate acid compared to that of protonated benzamidoxime.

Synthesis of 4-Methoxy Substituted Amidoximes

A reliable synthesis protocol is essential for obtaining high-purity material for pKa determination. The most common method for preparing amidoximes involves the reaction of a nitrile with hydroxylamine.[1][16]

Representative Protocol: Synthesis of 4-Methoxybenzamidoxime

-

Reagent Preparation: In a round-bottom flask, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and a base such as triethylamine or sodium carbonate (1.5 equivalents) in a suitable solvent like ethanol or a methanol/DMF mixture.[16]

-

Reaction: To the stirred hydroxylamine solution, add 4-methoxybenzonitrile (1.0 equivalent).

-

Heating: Heat the reaction mixture to reflux (e.g., 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours to complete.[16]

-

Workup: Once the starting nitrile is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product is often purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-methoxybenzamidoxime as a solid.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and melting point determination.

Conclusion and Future Outlook

The pKa values of 4-methoxy substituted amidoximes are critical parameters that govern their behavior in biological and chemical systems. The electron-donating 4-methoxy group is predicted to decrease the acidity and increase the basicity of the amidoxime moiety compared to unsubstituted analogs. Accurate determination of these values is achievable through rigorous experimental methods like potentiometric and UV-Vis titrations, which can be further supported by increasingly reliable computational predictions.

For professionals in drug development, a precise understanding of these pKa values enables the fine-tuning of ADME properties, leading to the design of more effective and safer therapeutic agents. Future work should focus on building a comprehensive, publicly available database of experimentally determined pKa values for a wide array of substituted amidoximes to reduce the ambiguity currently present in the literature and to provide a robust dataset for validating and improving computational prediction models.

References

-

Mehio, N., et al. (2015). Acidity of the Amidoxime Functional Group in Aqueous Solution: A Combined Experimental and Computational Study. The Journal of Physical Chemistry B, 119(8), 3567-3576. [Link]

-

ACS Publications. (2015). Acidity of the Amidoxime Functional Group in Aqueous Solution: A Combined Experimental and Computational Study. [Link]

-

OSTI.GOV. (2015). Acidity of the amidoxime functional group in aqueous solution. A combined experimental and computational study. [Link]

-

Oak Ridge National Laboratory. (2015). Acidity of the amidoxime functional group in aqueous solution: A combined experimental and computational study. [Link]

-

ORNL. (2015). Acidity of the amidoxime functional group in aqueous solution: a combined experimental and computational study. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Oreate AI Blog. (2026). Understanding the pKa of Amides: A Key to Organic Chemistry. [Link]

-

Box, K. J., et al. (2006). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Journal of Pharmaceutical and Biomedical Analysis, 41(3), 815-820. [Link]

-

Chemagination. How to measure pKa by UV-vis spectrophotometry. [Link]

-

Harjan, A. M., et al. (2024). Ionization Constants of Oximes Using HF and PM3 Quantum Methods. Tikrit Journal of Pure Science. [Link]

-

Ibáñez-Peral, R., et al. (2020). Isodesmic reaction for accurate theoretical pKa calculations of amino acids and peptides. Physical Chemistry Chemical Physics, 22(34), 19041-19050. [Link]

-

Çolak, A., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 992-1000. [Link]

-

Optibrium. (2020). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

-

Wang, Y., et al. (2022). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Molecules, 27(11), 348. [Link]

-

Fouad, M., & Clément, J. (2017). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 22(9), 1393. [Link]

-

ResearchGate. (2015). Acidity of the Amidoxime Functional Group in Aqueous Solution: A Combined Experimental and Computational Study. [Link]

-

ResearchGate. (2015). Development and validation of a FIA/UV-Vis method for pKa determination of oxime based acetylcholinesterase reactivators. [Link]

-

Shigeta, Y., et al. (2017). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. International Journal of Molecular Sciences, 18(7), 1533. [Link]

-

Hsiao, S., et al. (2014). Synthesis and characterization of novel electrochromic poly(amide-imide)s with N,N′-di(4-methoxyphenyl)-N,N′-diphenyl-p-phenylenediamine units. RSC Advances, 4(100), 57077-57088. [Link]

-

Berkhout, J., & Ram, H. N. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s510-s515. [Link]

-

ResearchGate. (2017). Potentiometric titration curve of a Ir(III) and pyrazine-2-amidoxime solution. [Link]

-

Mettler Toledo. (2024). Streamline pKa Value Determination Using Automated UV/Vis-Titration. [Link]

-

Trade Science Inc. (2012). A new developed potentiometric method for the determination of pKa values for syn and anti isomer pair in 3- and 4-hydroxybenzaldoximes. [Link]

-

Neuman, R. C. (2005). Substituent Effects. Chapter 14. [Link]

-

FULIR. (2021). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. [Link]

-

ResearchGate. (2016). Scheme I. Synthesis of 4-[(2-methoxyphenylimino)methyl]phenol. [Link]

-

Jensen, J. H., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Journal of Chemical Theory and Computation, 12(9), 4567-4579. [Link]

-

Columbia Academic Commons. (2021). Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions. [Link]

-

Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. [Link]

-

Williams, R. (2001). pKa Data Compiled by R. Williams. [Link]

-

Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference). [Link]

-

Sedić, M., et al. (2021). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. Molecules, 26(22), 7060. [Link]

-

ResearchGate. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. [Link]

-

Saeedi, S., et al. (2023). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. ChemRxiv. [Link]

-

Semantic Scholar. (1985). Ionization constants of heterocyclic substances. Part IX. Protonation of aminopyridones and aminopyrimidones. [Link]

-

MDPI. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. [Link]

Sources

- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijper.org [ijper.org]

- 3. acs.figshare.com [acs.figshare.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Acidity of the amidoxime functional group in aqueous solution. A combined experimental and computational study (Journal Article) | OSTI.GOV [osti.gov]

- 6. impact.ornl.gov [impact.ornl.gov]

- 7. Acidity of the amidoxime functional group in aqueous solution: a combined experimental and computational study | ORNL [ornl.gov]

- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. tsijournals.com [tsijournals.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. mdpi.com [mdpi.com]

- 13. Making sure you're not a bot! [academiccommons.columbia.edu]

- 14. researchgate.net [researchgate.net]

- 15. Isodesmic reaction for accurate theoretical pKa calculations of amino acids and peptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

Modulating Bioactivity Through Precision Electronics: A Guide to the Methoxy Group's Influence in N'-hydroxy-2-phenylethanimidamide Derivatives

An In-Depth Technical Guide:

Abstract

The strategic placement of a methoxy group on a phenyl ring is a cornerstone of modern medicinal chemistry, offering a subtle yet powerful tool to modulate a compound's electronic character, and by extension, its physicochemical properties and biological activity. This guide provides an in-depth analysis of the dual electronic nature of the methoxy group within the context of N'-hydroxy-2-phenylethanimidamide derivatives, a scaffold of interest in drug development. We will dissect the interplay between inductive and resonance effects, detail the experimental and computational methodologies required for their characterization, and explore the downstream implications for ligand-target interactions and ADME profiles. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the nuanced electronic effects of the methoxy substituent for rational drug design.

The Strategic Role of the Methoxy Group in Drug Design

The methoxy group (–OCH₃) is a ubiquitous functional group in approved pharmaceuticals and natural products.[1][2] Its prevalence is not accidental; medicinal chemists exploit its unique properties to enhance ligand-target binding, improve physicochemical characteristics like solubility, and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[1][2] Unlike more lipophilic substituents like a methyl or chloro group, the methoxy group can enhance potency without the common penalty of increasing lipophilicity, a critical advantage in modern drug discovery where controlling LogP is paramount.[3][4]

In the framework of N'-hydroxy-2-phenylethanimidamide derivatives, understanding the methoxy group's electronic influence on the phenyl ring is fundamental to controlling the molecule's overall properties. Its effects are not monolithic; they are a delicate balance of two opposing electronic forces that are highly dependent on the group's position on the aromatic ring.

The Dichotomous Electronic Nature of the Methoxy Substituent

The methoxy group exerts its influence through two primary electronic mechanisms: a withdrawing inductive effect and a donating resonance effect. The ultimate impact on the aromatic ring's electron density is determined by the dominant force, which is dictated by its substitution pattern (ortho, meta, or para).[5][6][7]

Inductive Effect (-I)

Due to the high electronegativity of the oxygen atom, the methoxy group pulls electron density away from the carbon to which it is attached through the sigma (σ) bond.[8][9] This electron-withdrawing effect, known as the negative inductive effect (-I), decreases with distance and influences all positions on the ring, though it is most felt at the carbon of attachment.

Resonance Effect (+R)

Conversely, the lone pairs of electrons on the oxygen atom can be delocalized into the aromatic π-system.[5][9] This donation of electron density, known as a positive resonance (or mesomeric) effect (+R), specifically increases the electron density at the ortho and para positions of the benzene ring.[8] This effect is powerful and, when active, generally outweighs the inductive effect.[6][7]

The interplay of these two effects is visually summarized below.

Caption: Generalized synthesis workflow.

Generalized Experimental Protocol:

-

Amidoxime Formation: To a solution of the appropriately substituted methoxy-phenylacetonitrile in a suitable solvent like ethanol, add a solution of hydroxylamine (often generated in situ from hydroxylamine hydrochloride and a base like sodium carbonate).

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature or with gentle heating. The progress is monitored by Thin Layer Chromatography (TLC) until the starting nitrile is consumed.

-

Workup and Isolation: Upon completion, the solvent is removed under reduced pressure. The residue is then treated with water, and the pH is adjusted to precipitate the crude product.

-

Purification: The crude N'-hydroxy-2-(methoxy-phenyl)ethanimidamide is collected by filtration and purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

-

Characterization: The structure and purity of the final compound are confirmed using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Causality Note: The choice of base and solvent is critical. A base is required to deprotonate hydroxylamine hydrochloride, generating the free hydroxylamine nucleophile. Ethanol is a common solvent as it solubilizes both the organic nitrile and the polar hydroxylamine salt.

Spectroscopic Analysis

Spectroscopy provides direct experimental evidence of the electronic environment within the molecule.

-

Nuclear Magnetic Resonance (NMR): ¹³C NMR is particularly powerful. An increase in electron density on a carbon atom leads to increased shielding and a more upfield (lower ppm) chemical shift. [9]Therefore, the aromatic carbon signals in a para-methoxy derivative will be shifted upfield compared to the unsubstituted analog, while those in a meta-derivative will show less significant changes, reflecting the different electronic effects. [10][11]* UV-Visible Spectroscopy: The delocalization of electrons from the methoxy group into the π-system affects the energy of the electronic transitions. An electron-donating group like a para-methoxy substituent typically causes a bathochromic (red) shift in the absorption maximum (λ_max_), indicating a smaller HOMO-LUMO gap. [12]

Computational Chemistry Workflow

In silico methods are indispensable for predicting and rationalizing the electronic properties of molecules before undertaking their synthesis. [13]Density Functional Theory (DFT) is a robust method for these investigations. [14][15]

Caption: In silico workflow for electronic property analysis.

Protocol Justification:

-

Geometry Optimization: This is the foundational step. An accurate prediction of electronic properties is only possible if it is performed on a stable, low-energy conformation of the molecule.

-

Frequency Calculation: This is a self-validating step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state. * Property Calculation: From the optimized geometry, properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated. A para-methoxy (electron-donating) group is expected to raise the HOMO energy level, making the molecule more susceptible to oxidation and potentially a better electron donor in interactions.

Implications for Drug Development

The precise electronic tuning afforded by the methoxy group has profound consequences for the drug-like properties of N'-hydroxy-2-phenylethanimidamide derivatives.

| Aspect of Drug Design | Influence of Methoxy Group's Electronic Properties |

| Target Binding & Potency | The electron density distribution modulated by the methoxy group affects the molecule's ability to form key interactions (e.g., hydrogen bonds, π-π stacking, cation-π interactions) within the protein binding pocket. A para-methoxy group can increase the electron density of the ring, enhancing cation-π interactions with positively charged residues like lysine or arginine. [1] |

| Physicochemical Properties | The position of the methoxy group influences the molecule's pKa. An electron-donating para-methoxy group can increase the basicity of nearby nitrogen atoms, while an electron-withdrawing meta-methoxy group would decrease it. This, in turn, affects solubility and permeability at physiological pH. |

| ADME Profile | The methoxy group is generally metabolically stable but can be a site of O-demethylation by cytochrome P450 enzymes. [1]The rate of this metabolism can be influenced by the electronic environment; however, steric shielding is often a more dominant factor. |

| Lipophilicity | An aromatic methoxy group is considered "non-lipophilic," with a negligible contribution to the molecule's LogP. [3]This allows medicinal chemists to explore pockets and improve potency without incurring the liabilities associated with high lipophilicity, such as poor solubility and increased off-target toxicity. [3] |

| Table 2. Impact of methoxy group electronics on drug development parameters. |

Conclusion

The methoxy group is far more than a simple structural component; it is a precision tool for modulating the electronic landscape of N'-hydroxy-2-phenylethanimidamide derivatives. Its dual nature—acting as an electron-donating group at the para position and an electron-withdrawing group at the meta position—provides a predictable and powerful way to fine-tune molecular properties. By integrating rational synthesis with advanced spectroscopic and computational characterization, researchers can harness these subtle electronic effects to optimize ligand-target interactions, enhance physicochemical properties, and ultimately design more effective and safer therapeutic agents. A thorough understanding of the principles outlined in this guide is crucial for any scientist working to unlock the full potential of this versatile scaffold in drug discovery.

References

-

ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group? Retrieved from [Link]

-

Vaia. (n.d.). Although methoxy is a strongly activating (and ortho, para-directing) group, the meta positions in methoxybenzene (anisole) are actually slightly deactivated toward electrophilic substitution relative to benzene. Explain. Retrieved from [Link]

-

Filo. (2025, April 8). But methoxy grp has negative inductive effect then how it's electron donating. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Retrieved from [Link]

-

ACS Publications. (1993). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-methoxypyridines. Journal of Physical Chemistry. Retrieved from [Link]

-

Scholars@Duke. (1993). Effects of electronic resonance interaction on the methoxy group NMR parameters. Theoretical and experimental study of substituted 2-methoxypyridines. Retrieved from [Link]

-

Brainly.com. (2023, August 7). The inductive effect and resonance effect of methoxy (OCH3) are: Circle your choice: A. Retrieved from [Link]

-

ScholarWorks. (2022, July 18). Computational Analysis and Machine Learning for Characterization of The Electronic Properties of Organic Molecular Crystals. Retrieved from [Link]

-

PubMed. (2024, July 5). The role of the methoxy group in approved drugs. Retrieved from [Link]

-

ACS Publications. (n.d.). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry. Retrieved from [Link]

-

YouTube. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

-

Wikipedia. (n.d.). Methoxy group. Retrieved from [Link]

-

Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

ResearchGate. (2014, June 24). What experimental methods are available to investigate electronic structure of atoms and molecules? Retrieved from [Link]

-

Chemistry LibreTexts. (2020, October 20). 7.9: How Delocalized Electrons Affect pKa Values. Retrieved from [Link]

-

ACS Publications. (n.d.). Effects of electronic resonance interaction on methoxy group NMR parameters: theoretical and experimental study of substituted 2-methoxypyridines. The Journal of Physical Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Hammett constants for CF2OCH3 and similar groups[16]. Retrieved from [Link]

-

Research Explorer The University of Manchester. (n.d.). Computational Characterisation of Organic Molecules for Electronic Applications and an Experimental Study of Cocrystals for Electronic Devices. Retrieved from [Link]

- Unknown Source. (n.d.). Problem Set #3 – Solutions Q1, 3, 5, 7.

-

Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Computational study of optoelectronic properties of oxadiazole-based compounds for organic light emitting diodes. Molecular Physics. Retrieved from [Link]

-

SciELO México. (n.d.). Quantum Computational Chemistry and Optoelectronic Properties of a New Synthesis Organic Compound. Retrieved from [Link]

-

DTIC. (n.d.). ELECTRONIC PROPERTIES OF ORGANIC MOLECULES. Retrieved from [Link]

-

JOCPR. (n.d.). Quantum Chemistry Techniques for Predicting Molecular Properties. Retrieved from [Link]

-

PMC. (2025, August 18). Special Issue “Molecular Structure, Electronic, and Vibrational Spectra Theoretical Calculations in Materials Sciences”. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-(4-amino-2-hydroxyphenyl)-phthalimide. Retrieved from [Link]

-

Research and Reviews. (2017, May 4). Synthesis 5-(substituted phenyl)-N-(2-hydroxy-2-phenylethyl)-. Retrieved from [Link]

-

PubChem - NIH. (n.d.). N'-hydroxy-2-phenylethanimidamide. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, April 8). 5.2: Molecular Structure- Theory and Experiment. Retrieved from [Link]

-

RSC Publishing. (2015, January 29). Electronic excitations in molecular solids: bridging theory and experiment. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of novel N-(2-hydroxy-2-p-tolylethyl)-amide and N-(2-oxo-2-p-tolylethyl)-amide derivatives and their antidyslipidemic and antioxidant activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of substituted 4-(2-hydroxy-2-phenyl-ethylamino). Retrieved from [Link]

-

Amerigo Scientific. (n.d.). N'-Hydroxy-2-phenylethanimidamide. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 2-hydroxy-2-phenylethanethioamide. Retrieved from [Link]

-

PMC. (2022, February 15). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Retrieved from [Link]

-

MDPI. (2025, November 12). Synthesis and Properties of New N-(Hydroxyalkyl)thioacrylamides. Retrieved from [Link]

-

ResearchGate. (2016, August 29). QSAR studies analysing of some N-aryl derivatives as butyrylcholinesterase inhibitors. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and SAR of 1-alkyl-2-phenylethylamine derivatives designed from N,N-dipropyl-4-methoxy-3-(2-phenylethoxy)phenylethylamine to discover sigma(1) ligands. Retrieved from [Link]

-

MDPI. (2023, April 12). A QSAR Study for Antileishmanial 2-Phenyl-2,3-dihydrobenzofurans. Retrieved from [Link]

-

PMC. (n.d.). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. youtube.com [youtube.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. But methoxy grp has negative inductive effect then how it's electron dona.. [askfilo.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. vaia.com [vaia.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. bibliotecadigital.exactas.uba.ar [bibliotecadigital.exactas.uba.ar]

- 11. Scholars@Duke publication: Effects of electronic resonance interaction on the methoxy group NMR parameters. Theoretical and experimental study of substituted 2-methoxypyridines [scholars.duke.edu]

- 12. Quantum Computational Chemistry and Optoelectronic Properties of a New Synthesis Organic Compound [scielo.org.mx]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Computational Analysis and Machine Learning for Characterization of The Electronic Properties of Organic Molecular Crystals | ScholarWorks [scholarworks.calstate.edu]

- 15. tandfonline.com [tandfonline.com]

- 16. Methoxy group - Wikipedia [en.wikipedia.org]

Technical Guide: Bioactivity & Therapeutic Potential of N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide

Executive Summary

N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide (CAS: 6965-38-4), also known as 4-methoxybenzyl amidoxime, represents a critical scaffold in medicinal chemistry, functioning primarily as a bioactivatable prodrug and a nitric oxide (NO) donor . Unlike its parent amidine, which is often limited by poor oral bioavailability due to high basicity (pKa ~11–12), this N-hydroxylated derivative exhibits enhanced lipophilicity and membrane permeability.

Upon systemic entry, the compound undergoes enzymatic reduction via the Mitochondrial Amidoxime Reducing Component (mARC) system to regenerate the active amidine pharmacophore. Concurrently, oxidative pathways allow it to serve as a substrate for NO synthases (NOS), conferring vasodilatory and anti-platelet properties. This guide details the molecule’s dual-action mechanism, synthesis protocols, and evaluation methodologies for researchers in drug discovery.

Part 1: Chemical Profile & Physicochemical Properties

The 4-methoxy substituent on the phenyl ring functions as an electron-donating group (EDG), modulating the electron density of the amidoxime core. This modification enhances the stability of the N-O bond while optimizing the partition coefficient (LogP) for cellular uptake.

| Property | Specification | Clinical Relevance |

| IUPAC Name | This compound | Standard nomenclature for regulatory filing. |

| Molecular Formula | C | -- |

| Molecular Weight | 180.20 g/mol | Low MW favors favorable ADME profiles (Lipinski's Rule of 5). |

| pKa (Calculated) | ~5.5 (Amidoxime) vs. ~11.5 (Amidine) | Lower pKa ensures the molecule remains uncharged at physiological pH, facilitating GI absorption. |

| LogP | ~1.2 – 1.5 | Moderate lipophilicity allows passive diffusion across lipid bilayers. |

| Solubility | DMSO, Methanol, Ethanol | Soluble in organic solvents; limited aqueous solubility requires formulation (e.g., cyclodextrins). |

Part 2: Mechanisms of Bioactivity

The bioactivity of this compound is defined by two divergent metabolic pathways: Reductive Bioactivation and Oxidative NO Release .

The mARC Reductive Pathway (Prodrug Activation)

The primary therapeutic utility of this compound lies in its conversion to 2-(4-methoxyphenyl)ethanimidamide (the active amidine). Amidines are potent inhibitors of serine proteases (e.g., trypsin, thrombin) and DNA minor groove binders (antimicrobial), but they are poorly absorbed orally.

The mARC system , a molybdenum-containing enzyme complex located in the outer mitochondrial membrane, catalyzes the N-reduction of the amidoxime.[1][2] This reaction requires electron transport from NADH via cytochrome b5 reductase (CYB5R) and cytochrome b5 (CYB5).

Nitric Oxide (NO) Donation

Under oxidative stress or specific enzymatic catalysis (e.g., by P450s or NOS), the N-hydroxy group can be oxidized to release NO. This pathway is relevant for cardiovascular applications, where the compound acts as a vasorelaxant, and for anti-platelet therapies.

Visualization: Dual Metabolic Fate

The following diagram illustrates the bifurcation between the reductive (prodrug) and oxidative (NO donor) pathways.

Figure 1: The metabolic bifurcation of 4-methoxybenzyl amidoxime. The mARC pathway leads to the active amidine drug, while oxidation yields nitric oxide.

Part 3: Therapeutic Applications[3]

Antimicrobial & Antiparasitic Activity

Aromatic amidines are classic DNA minor groove binders. The 4-methoxy derivative serves as a model for trypanocidal agents (e.g., against Trypanosoma brucei).

-

Mechanism: The reduced amidine accumulates in the parasite, binding to A-T rich regions of kinetoplast DNA, disrupting replication.

-

Advantage: The amidoxime form bypasses the parasite's diamidine transporters, overcoming resistance mechanisms associated with transporter downregulation.

Antithrombotic & Cardiovascular Effects

-

Target: Thrombin and Factor Xa inhibition (via the amidine form).

-

Synergy: The concomitant release of NO inhibits platelet aggregation, providing a dual-mechanism antithrombotic effect that is superior to standard serine protease inhibitors alone.

Part 4: Experimental Protocols

Synthesis of this compound

Objective: To synthesize high-purity amidoxime from the corresponding nitrile.

Reagents:

-

4-Methoxyphenylacetonitrile (1.0 eq)

-

Hydroxylamine hydrochloride (NH

OH·HCl) (1.2 eq) -

Sodium Carbonate (Na

CO -

Solvent: Ethanol/Water (3:1 v/v)

Protocol:

-

Preparation: Dissolve Hydroxylamine hydrochloride and Na

CO -

Addition: Add the solution of 4-Methoxyphenylacetonitrile in ethanol dropwise to the hydroxylamine mixture.

-

Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).

-

Workup: Evaporate ethanol under reduced pressure. The product often precipitates upon cooling.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.

-

Validation: Confirm structure via

H-NMR (DMSO-d

In Vitro mARC Reduction Assay

Objective: To quantify the conversion rate of the prodrug to the active amidine using subcellular fractions.

Materials:

-

Porcine or Human Liver Mitochondria (source of mARC).

-

NADH (Cofactor).

-

HPLC system with UV detection (230 nm).

Workflow:

-

Incubation: Mix 50 µM Amidoxime with 0.5 mg/mL mitochondrial protein in Phosphate Buffer (pH 7.4).

-

Initiation: Add 1 mM NADH to start the reaction. Incubate at 37°C.

-

Termination: At time points (0, 15, 30, 60 min), quench with ice-cold Acetonitrile.

-

Analysis: Centrifuge (10,000 x g) and inject supernatant into HPLC.

-

Calculation: Measure the disappearance of the Amidoxime peak and appearance of the Amidine peak.

Figure 2: Step-by-step workflow for validating mARC-mediated reduction in vitro.

References

-

Clement, B., et al. (2010). The mitochondrial amidoxime reducing component (mARC): a new enzyme system for the activation of N-hydroxylated prodrugs.[1][2] Drug Metabolism Reviews. Link

-

Havemeyer, A., et al. (2011). The mammalian mitochondrial amidoxime reducing component (mARC) enzyme complex.[1][2] Journal of Biological Chemistry.[3] Link

-

Swarbrick, C., et al. (2021).[4] Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease. European Journal of Medicinal Chemistry. Link

-

Kotthaus, J., et al. (2011). New prodrugs of amidine-type trypsin-like serine protease inhibitors. ChemMedChem. Link

-

BenchChem. (2025).[5] Comparative Analysis of Biphenyl-4-amidoxime Prodrugs' Pharmacokinetic Profiles.Link[5]

Sources

- 1. The mitochondrial Amidoxime Reducing Component (mARC) is involved in detoxification of N-hydroxylated base analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The History of mARC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mitochondrial amidoxime reducing component-from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Prospective Crystal Structure and Packing of N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide

This guide provides a comprehensive analysis of the anticipated crystal structure and supramolecular assembly of N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide. While a definitive crystal structure for this specific compound is not yet publicly available, this document leverages established principles of crystallography and an extensive review of analogous molecular structures to construct a robust predictive model. This work is intended to guide researchers, scientists, and drug development professionals in their investigations of this and related molecules.

Introduction and Significance

This compound belongs to the class of amidoximes, a functional group of significant interest in medicinal chemistry due to its bioisosteric relationship with carboxylic acids and its role as a nitric oxide donor. The spatial arrangement of molecules in the solid state, governed by their crystal structure, is paramount as it dictates key physicochemical properties such as solubility, stability, and bioavailability. Understanding the crystal packing and intermolecular interactions of this compound is therefore crucial for its potential development as a therapeutic agent. This guide outlines the probable synthetic route, the experimental workflow for its structural determination, and a detailed prediction of its molecular and supramolecular features.

Experimental Workflow: A Validated Approach

The determination of a crystal structure is a systematic process. The following protocol represents a field-proven, self-validating system for the synthesis, crystallization, and analysis of the title compound, based on methodologies successfully applied to similar molecular frameworks.

Synthesis and Crystallization

The synthesis of this compound would likely proceed via the reaction of 2-(4-methoxyphenyl)acetonitrile with hydroxylamine in the presence of a base.

Protocol:

-

Reaction Setup: 2-(4-methoxyphenyl)acetonitrile is dissolved in a suitable solvent such as ethanol.

-

Reagent Addition: An aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate) is added dropwise to the nitrile solution at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization.

-

Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in a solvent system like ethanol-water or chloroform-hexane.

Causality Behind Experimental Choices: The choice of an ethanol-water or similar solvent system for recrystallization is based on the principle of inducing supersaturation gradually, which is essential for the growth of well-ordered single crystals. The slow evaporation technique allows molecules to self-assemble into a thermodynamically stable crystal lattice.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Protocol:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in difference Fourier maps and refined isotropically.

Trustworthiness of the Protocol: This protocol is a standard, validated procedure in crystallography. The refinement process includes checks such as the goodness-of-fit (GOF) on F², which should converge to a value near 1.0, and low R-factors, ensuring the reliability of the final structural model[1][2].

Predicted Molecular and Crystal Structure

Based on the analysis of structurally related compounds containing methoxyphenyl and amidoxime moieties, the following structural characteristics are anticipated for this compound.

Molecular Conformation

The molecule is expected to exhibit a non-planar conformation. The dihedral angle between the plane of the 4-methoxyphenyl ring and the ethanimidamide group will likely be significant, influenced by steric hindrance and the formation of intramolecular hydrogen bonds. The methoxy group is anticipated to be nearly coplanar with the benzene ring[3].

An important conformational feature would be an intramolecular hydrogen bond between the hydroxyl (O-H) group and the nitrogen atom of the imine group, which is a common feature in related structures and contributes to molecular stability[4][5].

Figure 1: Predicted molecular structure with intramolecular H-bond.

Supramolecular Assembly and Crystal Packing

The crystal packing is expected to be dominated by a network of intermolecular hydrogen bonds, leading to a stable three-dimensional architecture. The primary interactions anticipated are:

-

N-H···O Hydrogen Bonds: The amino group (NH2) of one molecule will likely act as a hydrogen bond donor to the hydroxyl oxygen atom of a neighboring molecule.

-

O-H···N Hydrogen Bonds: The hydroxyl group (OH) can act as a donor to the nitrogen atom of an adjacent molecule.

These interactions are predicted to form chains or dimeric motifs, which are common in related crystal structures[4][5]. For example, N-H···O hydrogen bonds often form chains of molecules extending along a crystallographic axis[4].

Figure 2: Predicted intermolecular hydrogen bonding scheme.

In addition to strong hydrogen bonds, weaker interactions such as C-H···O and C-H···π contacts are also expected to contribute to the overall crystal cohesion, further stabilizing the packing arrangement[3].

Crystallographic Data (Predicted)

The following table summarizes the anticipated crystallographic data for this compound, based on typical values for organic molecules of similar size and composition.

| Parameter | Predicted Value |

| Chemical Formula | C₉H₁₂N₂O₂ |

| Formula Weight | 180.21 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 8 - 12 |

| b (Å) | 9 - 15 |

| c (Å) | 15 - 20 |

| α (°) | 90 |

| β (°) | 90 - 105 |

| γ (°) | 90 |

| Volume (ų) | 1200 - 1800 |

| Z | 4 |

| Density (calculated) | 1.2 - 1.4 g/cm³ |

| F(000) | 384 |

Table 1: Predicted Crystallographic Data.

Selected Bond Lengths and Angles (Predicted)

The bond lengths and angles are expected to be within the normal ranges for similar chemical environments.

| Bond/Angle | Predicted Value (Å/°) |

| C=N | 1.27 - 1.29 |

| N-O | 1.38 - 1.42 |

| C-N (amino) | 1.32 - 1.35 |

| C-O (methoxy) | 1.35 - 1.38 |

| C-C-N | 110 - 115 |

| C=N-O | 110 - 113 |

Table 2: Predicted Selected Geometric Parameters.

Conclusion

This technical guide provides a scientifically grounded, predictive model for the crystal structure and packing of this compound. By synthesizing information from analogous structures and established crystallographic principles, we anticipate a molecule with a distinct non-planar conformation stabilized by an intramolecular hydrogen bond. The crystal packing is predicted to be a robust three-dimensional network governed by strong N-H···O and O-H···N intermolecular hydrogen bonds, supplemented by weaker C-H···O and C-H···π interactions. The detailed experimental protocols provided herein offer a validated pathway for the empirical determination of this structure, which will be essential for advancing the study and potential application of this promising compound.

References

-

PubChem. N'-hydroxy-2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanimidamide. National Center for Biotechnology Information. [Link]

-

PubChem. N-hydroxy-2-(4-methoxyphenyl)acetimidamide. National Center for Biotechnology Information. [Link]

-

Asiri, A. M., et al. (2022). Crystal structure and Hirshfeld surface analysis of (±)-N′-(2-hydroxy-3-methoxybenzylidene)-2-(4-isobutylphenyl)propionohydrazide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 753–758. [Link]

-

Al-Otaibi, J. S., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 53–59. [Link]

-

PubChem. N-(4-Hydroxy-2-methoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]

-

Hines, I. V., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220201. [Link]

-

Fun, H.-K., et al. (2010). N′-(2-Hydroxy-4-methoxybenzylidene)-4-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o349. [Link]

-

Pérez, E., et al. (2014). Hydrogen bond studies in substituted N-(2-hydroxyphenyl)- -2-[(4-methylbenzenesulfonyl)amino]acetamides. Journal of the Mexican Chemical Society, 58(3), 268-277. [Link]

-

PubChem. N-hydroxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanimidamide. National Center for Biotechnology Information. [Link]

-

Beč, A., et al. (2022). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 27(19), 6296. [Link]

-

Mierina, I., et al. (2018). Crystal structure of 3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide, C16H17NO3. Zeitschrift für Kristallographie - New Crystal Structures, 233(4), 657-659. [Link]

-

Sharma, V., et al. (2022). X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. European Journal of Chemistry, 13(3), 253-258. [Link]

-

Sharma, V., et al. (2022). X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. ResearchGate. [Link]

-

Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(6), x220593. [Link]

-

Gerkin, R. E. (2000). Hydrogen bonds and C-H...O interactions in N-(2-hydroxy-1,1-dimethylethyl)benzamide at 150 K. Acta Crystallographica Section C: Crystal Structure Communications, 56(Pt 10), 1218–1219. [Link]

-

Rosales-Vázquez, V., et al. (2022). Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 7), 670–674. [Link]

Sources

- 1. X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide | European Journal of Chemistry [eurjchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure and Hirshfeld surface analysis of (±)-N′-(2-hydroxy-3-methoxybenzylidene)-2-(4-isobutylphenyl)propionohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N′-(2-Hydroxy-4-methoxybenzylidene)-4-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Synthesis of 4-Methoxy-N'-hydroxybenzenecarboximidamide via Nucleophilic Addition of Hydroxylamine to 4-Methoxybenzyl Cyanide

Abstract: This document provides a comprehensive guide for the synthesis of 4-methoxy-N'-hydroxybenzenecarboximidamide, an amidoxime derivative, through the reaction of 4-methoxybenzyl cyanide with hydroxylamine hydrochloride. Amidoximes are crucial precursors in the development of various pharmaceutical agents and functional materials. This protocol details the underlying reaction mechanism, a step-by-step experimental procedure, safety considerations, purification techniques, and analytical characterization of the final product. Additionally, a troubleshooting guide is included to address common experimental challenges.

Introduction and Scientific Context

The conversion of nitriles to amidoximes is a fundamental transformation in organic synthesis, providing access to a versatile class of compounds.[1] Amidoximes, characterized by the RC(NH₂)=NOH functional group, are widely utilized as key intermediates in medicinal chemistry due to their ability to act as nitric oxide (NO) donors and their utility in constructing various heterocyclic systems like 1,2,4-oxadiazoles. The target molecule, 4-methoxy-N'-hydroxybenzenecarboximidamide, serves as a valuable building block for further synthetic elaborations in drug discovery programs.

This application note outlines a reliable and well-documented procedure for this conversion, employing hydroxylamine hydrochloride and a suitable base.[1] The protocol is designed for researchers in synthetic chemistry and drug development, providing not only a procedural walkthrough but also the rationale behind critical steps to ensure reproducibility and safety.

Chemical Principles and Reaction Mechanism

The core of this synthesis is the nucleophilic addition of hydroxylamine (NH₂OH) to the electrophilic carbon atom of the nitrile group in 4-methoxybenzyl cyanide.

2.1. Generation of the Nucleophile: Hydroxylamine is typically supplied as a more stable hydrochloride salt (NH₂OH·HCl). To generate the free hydroxylamine nucleophile in situ, a base is required to neutralize the acidic hydrochloride. Common bases for this purpose include sodium carbonate (Na₂CO₃), sodium hydroxide (NaOH), or triethylamine (Et₃N).[1] The choice of base can influence reaction kinetics and the side-product profile.

2.2. Nucleophilic Attack and Tautomerization: Once liberated, the free hydroxylamine attacks the nitrile carbon. The nitrogen atom of the hydroxylamine is the more nucleophilic center. This addition leads to the formation of an initial adduct which then undergoes tautomerization to yield the stable amidoxime product.

2.3. Potential Side Reactions: A common side reaction, particularly with aromatic nitriles bearing electron-withdrawing groups, is the formation of the corresponding amide.[2] This can occur through alternative reaction pathways or subsequent hydrolysis of the amidoxime under certain conditions. The protocol described herein is optimized to minimize this impurity.

Reaction Mechanism Pathway

Caption: Reaction mechanism for amidoxime synthesis.

Reagents, Materials, and Safety

3.1. Reagent and Solvent Data

| Reagent | Formula | MW ( g/mol ) | CAS No. | Hazard Summary |

| 4-Methoxybenzyl Cyanide | C₉H₉NO | 147.18 | 104-47-2 | Toxic if swallowed, in contact with skin, or inhaled.[3] |

| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 5470-11-1 | Toxic, corrosive, skin sensitizer, suspected carcinogen.[4][5] |

| Sodium Carbonate (Anhydrous) | Na₂CO₃ | 105.99 | 497-19-8 | Serious eye irritant. |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 | Flammable liquid and vapor. |

3.2. Mandatory Safety Precautions

This procedure must be performed in a well-ventilated fume hood. Adherence to standard laboratory safety practices is essential.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles at all times.

-

Handling Hydroxylamine Hydrochloride: This substance is toxic, corrosive, and a suspected carcinogen.[5][6] Avoid inhalation of dust and any direct contact with skin or eyes. Weigh in a ventilated enclosure.

-

Handling 4-Methoxybenzyl Cyanide: This compound is toxic.[7][8] It can react with acids to evolve highly toxic hydrogen cyanide gas.[8] Avoid contact and inhalation.

-

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

-

-

Waste Disposal: All chemical waste should be collected in appropriately labeled containers and disposed of according to institutional and local environmental regulations. Do not discharge into drains.[10]

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of amidoximes from nitriles.[1]

4.1. Reaction Setup

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

To the flask, add 4-methoxybenzyl cyanide (7.36 g, 50.0 mmol, 1.0 equiv.).

-

Add absolute ethanol (100 mL) to dissolve the nitrile.

-

In a separate beaker, dissolve hydroxylamine hydrochloride (5.21 g, 75.0 mmol, 1.5 equiv.) and sodium carbonate (4.24 g, 40.0 mmol, 0.8 equiv.) in deionized water (25 mL). Note: The base is used to neutralize the HCl and generate free hydroxylamine.

4.2. Reaction Execution

-

With vigorous stirring, add the aqueous solution of hydroxylamine hydrochloride and sodium carbonate to the ethanolic solution of the nitrile in the round-bottom flask.

-

Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle.

-

Maintain the reflux with continuous stirring for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexane). The product should be more polar than the starting nitrile.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

4.3. Work-up and Product Isolation

-

After the reaction is complete (as indicated by TLC), remove the heating mantle and allow the mixture to cool to room temperature.

-

Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Pour the concentrated mixture into 200 mL of cold deionized water.

-

A white precipitate of the product should form. If precipitation is slow, the mixture can be cooled further in an ice bath.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with two portions of cold deionized water (2 x 25 mL) to remove inorganic salts.

-

Dry the crude product under vacuum.

4.4. Purification Recrystallization is the preferred method for purifying the product.

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol or an ethanol/water mixture to dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly under vacuum.

Product Characterization

The identity and purity of the synthesized 4-methoxy-N'-hydroxybenzenecarboximidamide should be confirmed using standard analytical techniques.

| Technique | Expected Result |

| ¹H NMR | Signals corresponding to the aromatic protons (AA'BB' system), the methoxy group (singlet, ~3.8 ppm), the -NH₂ protons (broad singlet), and the -OH proton (broad singlet).[11] |

| ¹³C NMR | Resonances for the aromatic carbons, the methoxy carbon (~55 ppm), and the characteristic C=N carbon of the amidoxime (~150-155 ppm). |

| IR (KBr) | Characteristic peaks for O-H stretch (~3400-3500 cm⁻¹), N-H stretch (~3300-3400 cm⁻¹), C=N stretch (~1600-1650 cm⁻¹), and C-O stretch (~1160-1250 cm⁻¹).[11] |

| Mass Spec (ESI) | Expected [M+H]⁺ peak at m/z corresponding to the molecular formula C₉H₁₂N₂O₂. |

| Melting Point | A sharp melting point range consistent with a pure compound. |

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Ineffective generation of free hydroxylamine (insufficient base).2. Low reaction temperature or insufficient reaction time. | 1. Ensure the correct stoichiometry of the base. Consider using a stronger base like NaOH if needed.2. Ensure the reaction is at a steady reflux. Increase the reaction time and monitor by TLC.[12] |

| Significant Amide By-product | 1. Reaction conditions favoring amide formation.2. Hydrolysis during work-up. | 1. Amide formation is a known side reaction.[2] Using alternative solvents like ionic liquids has been shown to suppress this.[13]2. Ensure the work-up is performed under neutral or slightly basic conditions. |

| Oily Product / Fails to Solidify | 1. Presence of impurities.2. Incomplete reaction. | 1. Attempt to purify via column chromatography.2. Re-subject the crude material to the reaction conditions or extend the reaction time. |

| Low Yield After Recrystallization | 1. Using too much solvent for recrystallization.2. Product is partially soluble in the washing solvent. | 1. Use the minimum amount of hot solvent required for dissolution.2. Ensure the washing solvent is ice-cold to minimize product loss. |

References

-

Kovács, E., et al. (2015). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction mechanisms of the reaction between nitriles and hydroxylamine. Retrieved from [Link]

-

De la Torre, J., et al. (2018). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 23(1), 135. Retrieved from [Link]

-

Loba Chemie. (2022). Safety Data Sheet: HYDROXYLAMINE HYDROCHLORIDE AR/ACS. Retrieved from [Link]

-

Clarke, D. G., & Easington, D. G. (1969). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of the Chemical Society C: Organic. Retrieved from [Link]

-

Loba Chemie. (2019). Safety Data Sheet: 4-METHOXYBENZYL CYANIDE For Synthesis. Retrieved from [Link]

-

Arkat USA, Inc. (n.d.). Supplementary Material: An efficient synthesis and antimicrobial evaluation of 5-alkenyl- and 5-styryl- 1,2,4-oxadiazole. Retrieved from [Link]

Sources

- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. dept.harpercollege.edu [dept.harpercollege.edu]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. lobachemie.com [lobachemie.com]

- 9. researchgate.net [researchgate.net]

- 10. lobachemie.com [lobachemie.com]

- 11. arkat-usa.org [arkat-usa.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: Synthesis of 1,2,4-Oxadiazoles Utilizing N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide

Abstract

The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents.[1][2] Its prominence is largely due to its function as a bioisostere for amide and ester groups, which can enhance metabolic stability and improve pharmacokinetic profiles.[3][4] Among the most robust and versatile methods for constructing this heterocycle is the cyclocondensation of an N'-hydroxyimidamide (amidoxime) with a carbonyl-containing compound.[5][6] This guide provides a comprehensive overview and detailed protocols for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, specifically using N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide as a key precursor. We will explore the underlying reaction mechanisms, compare common synthetic strategies, and offer field-tested protocols for researchers in drug discovery and organic synthesis.

Introduction: The Strategic Importance of 1,2,4-Oxadiazoles

The five-membered 1,2,4-oxadiazole ring is a recurring motif in a wide range of biologically active molecules, including approved drugs and investigational candidates.[7][8] Its utility in drug design is multifaceted:

-

Bioisosterism: It effectively mimics the geometry and hydrogen-bonding capabilities of esters and amides while being resistant to hydrolytic cleavage by metabolic enzymes like esterases and amidases.[9]

-

Molecular Scaffolding: The rigid, planar structure of the oxadiazole ring serves as a stable anchor for orienting pharmacophoric substituents in three-dimensional space, facilitating precise interactions with biological targets.

-

Physicochemical Properties: Incorporation of the oxadiazole moiety can modulate key drug-like properties such as solubility, lipophilicity, and membrane permeability.

Given these advantages, the development of efficient and scalable synthetic routes to novel 1,2,4-oxadiazole derivatives is a critical task for medicinal chemists. The use of amidoxime precursors, such as this compound, represents one of the most reliable and broadly applicable synthetic platforms.[5][10]

The Precursor: this compound

The selected precursor, this compound, provides the foundational N-C-N fragment required for the oxadiazole ring. The (4-methoxyphenyl)ethyl substituent will ultimately be positioned at the 3-position of the resulting heterocycle.

Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₁₂N₂O₂[11]

-

Molecular Weight: 180.21 g/mol

Amidoximes are typically stable, crystalline solids that can be prepared from the corresponding nitriles by reaction with hydroxylamine.[3][12][13] This accessibility makes them ideal starting materials for library synthesis and lead optimization campaigns.

Core Synthetic Strategy: Acylation and Cyclodehydration

The conversion of this compound to a 1,2,4-oxadiazole proceeds via a two-stage mechanism: O-acylation followed by intramolecular cyclodehydration.[14] The choice of acylating agent determines the substituent at the 5-position of the final oxadiazole ring.

Caption: General workflow for 1,2,4-oxadiazole synthesis from an amidoxime precursor.

This transformation can be executed using two primary methodologies: a traditional two-step procedure involving the isolation of the O-acylamidoxime intermediate, or a more streamlined one-pot synthesis.[4][8] The choice depends on the stability of the intermediate, the desired operational simplicity, and the scale of the reaction.

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. PubChemLite - N-hydroxy-2-(4-methoxyphenyl)acetimidamide (C9H12N2O2) [pubchemlite.lcsb.uni.lu]

- 12. rjptonline.org [rjptonline.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Catalytic Applications of N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide Metal Complexes: Application Notes and Protocols

Abstract